2,3-Dibromo-1-chloropropane-1,1-d2
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Overview
Description
2,3-Dibromo-1-chloropropane-1,1-d2 is a deuterated analog of 2,3-Dibromo-1-chloropropane, a halogenated organic compound. This compound is characterized by the presence of two bromine atoms and one chlorine atom attached to a three-carbon propane backbone. The deuterium atoms replace the hydrogen atoms at the 1,1 positions, making it useful in various scientific studies, particularly in spectroscopy and reaction mechanism investigations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-1-chloropropane-1,1-d2 typically involves the halogenation of a suitable precursor. One common method is the addition of bromine and chlorine to propene. The reaction is carried out under controlled conditions to ensure the selective addition of halogens to the desired positions on the propane backbone. The reaction conditions often include:
Temperature: 10-25°C
Pressure: Atmospheric pressure
Solvent: Often carried out in an inert solvent like carbon tetrachloride or chloroform
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Raw Materials: Propene, bromine, and chlorine
Reaction Vessel: Large-scale reactors with temperature and pressure control
Purification: The crude product is purified by distillation or recrystallization to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromo-1-chloropropane-1,1-d2 undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Reduction Reactions: The halogen atoms can be reduced to form hydrocarbons.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol
Reduction: Lithium aluminum hydride (LiAlH4) in ether
Major Products
Substitution: Formation of alcohols, ethers, or amines
Elimination: Formation of alkenes such as 1-chloropropene
Reduction: Formation of propane
Scientific Research Applications
2,3-Dibromo-1-chloropropane-1,1-d2 is used in various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in spectroscopic studies.
Biology: Studied for its effects on biological systems, particularly in toxicology.
Medicine: Investigated for its potential use in drug development and as a tracer in metabolic studies.
Industry: Used in the production of other chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,3-Dibromo-1-chloropropane-1,1-d2 involves its interaction with biological molecules. The compound can alkylate DNA and proteins, leading to various biological effects. The molecular targets include nucleophilic sites on DNA and proteins, resulting in the formation of covalent adducts. These interactions can disrupt normal cellular functions and lead to toxic effects.
Comparison with Similar Compounds
Similar Compounds
1,2-Dibromo-3-chloropropane: Similar structure but without deuterium atoms.
1,2-Dibromoethane: Contains two bromine atoms but lacks the chlorine atom.
1-Bromo-3-chloropropane: Contains one bromine and one chlorine atom.
Uniqueness
2,3-Dibromo-1-chloropropane-1,1-d2 is unique due to the presence of deuterium atoms, which makes it particularly useful in spectroscopic studies. The deuterium atoms provide distinct signals in nuclear magnetic resonance (NMR) spectroscopy, allowing for detailed analysis of reaction mechanisms and molecular interactions.
Properties
CAS No. |
112805-73-9 |
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Molecular Formula |
C3H5Br2Cl |
Molecular Weight |
238.34 g/mol |
IUPAC Name |
2,3-dibromo-1-chloro-1,1-dideuteriopropane |
InChI |
InChI=1S/C3H5Br2Cl/c4-1-3(5)2-6/h3H,1-2H2/i2D2 |
InChI Key |
WBEJYOJJBDISQU-CBTSVUPCSA-N |
Isomeric SMILES |
[2H]C([2H])(C(CBr)Br)Cl |
Canonical SMILES |
C(C(CBr)Br)Cl |
Origin of Product |
United States |
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